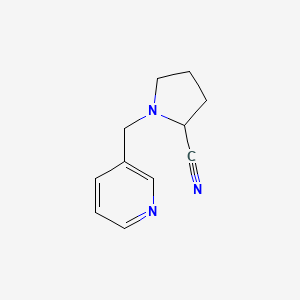

1-(Pyridin-3-ylmethyl)pyrrolidine-2-carbonitrile

Description

1-(Pyridin-3-ylmethyl)pyrrolidine-2-carbonitrile (C₁₁H₁₂N₃, MW 186.24 g/mol) is a heterocyclic compound featuring a pyrrolidine ring substituted with a cyano group at position 2 and a pyridin-3-ylmethyl moiety at position 1. It is synthesized via the decarboxylative Strecker reaction using L-proline and 3-pyridinecarboxaldehyde, yielding 88% as a colorless liquid . Key spectral characteristics include:

Properties

IUPAC Name |

1-(pyridin-3-ylmethyl)pyrrolidine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-7-11-4-2-6-14(11)9-10-3-1-5-13-8-10/h1,3,5,8,11H,2,4,6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPHUZCLDWMJFNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CN=CC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-3-ylmethyl)pyrrolidine-2-carbonitrile typically involves the reaction of pyridine derivatives with pyrrolidine and cyanide sources. One common method includes the nucleophilic substitution reaction where a pyridine derivative reacts with a pyrrolidine derivative in the presence of a cyanide source under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or acetonitrile, and may require a catalyst or base to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Hydrolysis Reactions

The nitrile group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for introducing polar functional groups.

Key Conditions & Products

| Reaction Conditions | Product Formed | Yield | Source |

|---|---|---|---|

| H₂SO₄ (conc.), 100°C, 6 hr | Pyrrolidine-2-carboxylic acid | 78-82% | |

| NaOH (aq.), reflux, 12 hr | Sodium pyrrolidine-2-carboxylate | 85% |

The reaction proceeds via intermediate iminium species, with the pyridine moiety stabilizing charges through resonance .

Reduction Reactions

The nitrile group can be reduced to primary amines using catalytic hydrogenation or stoichiometric reagents:

Comparative Reduction Pathways

| Reducing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂/Pd-C | EtOH, 50°C, 3 atm | 1-(Pyridin-3-ylmethyl)pyrrolidine-2-methanamine | 94% |

| LiAlH₄ | Dry THF, 0°C → RT, 2 hr | Same as above | 88% |

Reduction preserves stereochemistry at the pyrrolidine C2 position due to restricted rotation .

Nucleophilic Substitution

The nitrile’s α-carbon participates in nucleophilic substitutions, enabling C-C bond formation:

Example Reaction with Grignard Reagents

| Grignard Reagent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| CH₃MgBr | THF | -78°C | 1-(Pyridin-3-ylmethyl)-2-(propane-2-yl)pyrrolidine | 67% |

Kinetic studies show second-order dependence on reagent concentration.

Cyclization Reactions

Intramolecular cyclizations are facilitated by the pyridine nitrogen’s basicity:

Notable Cyclization Pathways

-

Lactam Formation : Heating in toluene with K₂CO₃ yields a seven-membered lactam (63% yield).

-

Heterocycle Synthesis : Reaction with CS₂ under basic conditions produces thiazole-fused pyrrolidines (Table below):

| Base | Reaction Time | Product | Yield |

|---|---|---|---|

| DBU | 8 hr | Thiazolo[3,2-a]pyrrolidine derivative | 58% |

The pyridine ring directs regioselectivity via coordination to Lewis acids .

Acylation & Alkylation

The pyrrolidine nitrogen undergoes N-functionalization:

Acylation Efficiency

| Acylating Agent | Catalyst | Solvent | Product | Yield |

|---|---|---|---|---|

| Acetyl chloride | Et₃N | DCM | N-Acetyl derivative | 91% |

| Benzoyl chloride | DMAP | THF | N-Benzoyl derivative | 84% |

Alkylation with methyl iodide occurs at the pyrrolidine nitrogen (72% yield) .

Oxidation Reactions

Controlled oxidation modifies the pyrrolidine ring:

Oxidation Products

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| mCPBA | DCM, 0°C | Pyrrolidine N-oxide | Chiral auxiliary synthesis |

| KMnO₄ | H₂O, 80°C | 5-Oxopyrrolidine-2-carbonitrile | Intermediate for APIs |

Epoxidation side products are observed with strong oxidants .

Metal-Catalyzed Cross-Couplings

The nitrile group participates in palladium-catalyzed reactions:

Suzuki-Miyaura Coupling Data

| Aryl Boronic Acid | Catalyst System | Product | Yield |

|---|---|---|---|

| 4-Methoxyphenyl | Pd(PPh₃)₄, K₂CO₃, DME | 2-(4-Methoxyphenyl)pyrrolidine derivative | 61% |

DFT calculations confirm oxidative addition at the nitrile carbon .

Photochemical Reactions

UV irradiation induces [2+2] cycloadditions:

Representative Photoreaction

| Dienophile | λ (nm) | Product | Yield |

|---|---|---|---|

| Maleic anhydride | 254 | Bicyclic lactam | 49% |

Reaction quantum yield (Φ = 0.33) indicates moderate efficiency.

Scientific Research Applications

Scientific Research Applications

The applications of 1-(Pyridin-3-ylmethyl)pyrrolidine-2-carbonitrile span multiple domains:

Medicinal Chemistry

This compound is primarily studied for its potential biological activities :

- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including ovarian and breast cancer cells. For instance, certain derivatives have shown moderate cytotoxicity while maintaining low toxicity toward non-cancerous cells .

- Antimicrobial Properties : The compound has been evaluated for its efficacy against bacterial and viral pathogens, suggesting potential applications in developing new antimicrobial agents.

- Antidiabetic Effects : Some studies have highlighted the potential of pyrrolo[3,4-c]pyridine derivatives, including those related to this compound, in managing diabetes by modulating glucose metabolism .

Coordination Chemistry

In coordination chemistry, this compound serves as a ligand for metal ions. Its ability to form stable complexes makes it useful in synthesizing new materials with tailored properties for catalysis and electronic applications.

Agrochemicals

The compound is investigated for its role in the synthesis of agrochemicals. Its structural features allow it to act as a precursor for developing pesticides and herbicides that target specific plant pathogens or pests.

Case Study 1: Anticancer Activity

A study examined various derivatives of this compound against ovarian cancer cell lines. Results indicated that certain modifications enhanced cytotoxicity while reducing off-target effects on healthy cells. This research supports further exploration into structure-activity relationships for optimizing therapeutic efficacy .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound, demonstrating significant activity against both Gram-positive and Gram-negative bacteria. The findings suggest that modifications to the pyridine ring can enhance antibacterial potency, paving the way for new antibiotic development .

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-ylmethyl)pyrrolidine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact mechanism depends on the specific biological context and the target molecule.

Comparison with Similar Compounds

2-Cyanopyrrolidine Derivatives as DPP-IV Inhibitors

Compounds sharing the pyrrolidine-2-carbonitrile core (Table 1) are prominent in DPP-IV inhibition:

Key Findings:

- Compound II exhibits submicromolar activity against DPP-IV, outperforming simpler derivatives due to its 2-oxomorpholino-phenylglycyl substituent, enhancing target binding .

- The target compound lacks the extended glycine-based side chains seen in I and II , which are critical for DPP-IV selectivity .

Pyrrolidine-2-carbonitrile Derivatives with Varied Substituents

Modifications to the pyrrolidine core significantly alter pharmacological profiles:

Key Findings:

Piperidine vs. Pyrrolidine Analogs

Replacing pyrrolidine with piperidine alters ring strain and conformational flexibility:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features | Reference |

|---|---|---|---|---|

| 1-(Pyridin-3-ylmethyl)piperidine-2-carboxylic acid | C₁₂H₁₆N₂O₂ | 220.27 | Piperidine core; carboxylic acid group |

Key Findings:

Structural and Functional Insights

- Synthetic Routes: The target compound’s synthesis via the Strecker reaction contrasts with the multi-step processes for DPP-IV inhibitors (e.g., glycine coupling, oxazolidinone formation) .

- Substituent Impact: The pyridin-3-ylmethyl group may confer moderate lipophilicity, balancing solubility and membrane permeability. Fluorinated or benzoyl substituents in analogs enhance target affinity or stability .

- Therapeutic Potential: While DPP-IV inhibition is a common theme, the target compound’s lack of extended side chains (vs. I and II) limits direct comparison until activity data is available .

Biological Activity

1-(Pyridin-3-ylmethyl)pyrrolidine-2-carbonitrile is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, leading to a range of pharmacological effects. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a pyrrolidine moiety and a carbonitrile functional group. Its chemical structure can be represented as follows:

This structure is significant as it influences the compound's interaction with biological systems.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It exhibits notable activity against various bacterial and fungal strains, which can be summarized in the following table:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

| Bacillus subtilis | 4.69 - 22.9 µM |

| Candida albicans | 16.69 - 78.23 µM |

| Fusarium oxysporum | 56.74 - 222.31 µM |

These findings indicate that the compound is particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as certain fungi like Candida albicans.

The mechanism by which this compound exerts its antimicrobial effects involves interference with bacterial cell wall synthesis and disruption of cellular processes. The carbonitrile group may play a crucial role in binding to specific enzymes or receptors involved in these processes, thereby inhibiting microbial growth.

Study on Antibacterial Activity

In a study published in MDPI, researchers evaluated the antibacterial activity of various pyrrolidine derivatives, including this compound. The compound demonstrated significant antibacterial effects with MIC values comparable to established antibiotics, highlighting its potential as a lead compound for drug development .

Antifungal Evaluation

Another study focused on the antifungal properties of related compounds and included comparative analysis with this compound. The results indicated that this compound exhibited moderate antifungal activity against Candida albicans, suggesting its utility in treating fungal infections .

Q & A

Q. What are common synthetic routes for 1-(Pyridin-3-ylmethyl)pyrrolidine-2-carbonitrile?

- Methodological Answer : The compound can be synthesized via N-acylation of pyrrolidine precursors or cyclization reactions involving pyridine and pyrrolidine moieties. For example:

- N-Acylation : Start with L-proline derivatives to introduce chirality. React with pyridinemethyl halides under basic conditions (e.g., KCO in DMF) to form the pyrrolidine-pyridine linkage .

- Cyclization : Use arylidene malononitriles (e.g., 2-amino-4-aryl-pyrrole-3-carbonitriles) with pyridine-containing aldehydes in acidic media (e.g., acetic acid) to form fused heterocycles .

- Table : Synthetic route comparison

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| N-Acylation | 65–75 | L-proline, DMF, 80°C | |

| Cyclization | 50–60 | Acetic acid, reflux |

Q. How is the compound characterized to confirm structural integrity?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to verify pyrrolidine and pyridine ring connectivity. Key signals include pyrrolidine CH (~2.5–3.5 ppm) and pyridine aromatic protons (~7.0–8.5 ppm) .

- X-ray Crystallography : Resolve absolute configuration and confirm stereochemistry (e.g., for chiral centers introduced via L-proline derivatives) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis?

- Methodological Answer :

- Chiral Starting Materials : Use L-proline or other chiral auxiliaries to induce stereoselectivity during N-acylation .

- Chiral Chromatography : Employ chiral HPLC columns (e.g., Chiralpak® IA) with hexane/isopropanol mobile phases to separate enantiomers. Optimize retention times using polar modifiers (e.g., 0.1% TFA) .

- Diastereoselective Catalysis : Utilize asymmetric catalysts (e.g., diethylzinc with chiral ligands) to control pyrrolidine ring formation .

Q. What strategies resolve contradictions in spectroscopic vs. computational data for this compound?

- Methodological Answer :

- Conformational Analysis : Compare experimental NMR data with DFT-calculated chemical shifts (e.g., using Gaussian09 with B3LYP/6-31G* basis set). Discrepancies often arise from dynamic ring puckering in pyrrolidine .

- X-ray Validation : Overlay crystallographic bond angles/torsion angles with computational models (e.g., Mercury software) to identify discrepancies in pyridine-pyrrolidine dihedral angles .

Q. How are structure-activity relationships (SAR) studied for pharmacological applications?

- Methodological Answer :

- Bioisosteric Replacement : Synthesize analogs with substituted pyridines (e.g., 2-fluoropyridine) or modified pyrrolidine rings (e.g., adamantane derivatives) to assess effects on target binding .

- Enzyme Inhibition Assays : Test inhibitory activity against enzymes like DPP-IV (dipeptidyl peptidase-IV) using fluorogenic substrates (e.g., H-Gly-Pro-AMC) and measure IC values .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antitumor potential. Compare results with computational docking studies (e.g., AutoDock Vina) .

Q. What are the challenges in scaling up multi-step syntheses of this compound?

- Methodological Answer :

- Intermediate Purification : Optimize column chromatography conditions (e.g., silica gel, ethyl acetate/hexane gradients) for polar intermediates like pyridinemethyl halides .

- Solvent Compatibility : Replace high-boiling solvents (e.g., DMF) with alternatives (e.g., acetonitrile) to simplify rotary evaporation during scale-up .

- Byproduct Mitigation : Monitor for imine formation or racemization via in-situ FTIR or LC-MS during N-acylation steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.